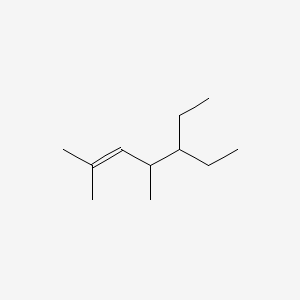
5-Ethyl-2,4-dimethyl-2-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,4-dimethyl-2-heptene is an organic compound classified as a branched alkene It is characterized by its molecular formula C11H22 and is known for its unique structure, which includes a double bond and multiple alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dimethyl-2-heptene typically involves the use of alkenes and alkyl halides. One common method is the alkylation of 2-heptene with ethyl and methyl groups under controlled conditions. This process often requires the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or platinum are used to promote the alkylation reactions, ensuring high yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2,4-dimethyl-2-heptene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
5-Ethyl-2,4-dimethyl-2-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of alkenes.
Biology: Research on its biological activity and potential as a bioactive molecule is ongoing.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2,4-dimethyl-2-heptene involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The pathways involved often include the formation of carbocations or free radicals, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptene: A simpler alkene with a similar carbon chain but fewer substituents.
4,5-Dimethyl-2-heptene: Another branched alkene with different substituent positions.
5-Ethyl-2-methyl-2-heptene: Similar structure but with fewer methyl groups.
Uniqueness
5-Ethyl-2,4-dimethyl-2-heptene is unique due to its specific arrangement of ethyl and methyl groups, which influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of branching and substituent positioning on the behavior of alkenes.
Propiedades
Número CAS |
74421-06-0 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
5-ethyl-2,4-dimethylhept-2-ene |
InChI |
InChI=1S/C11H22/c1-6-11(7-2)10(5)8-9(3)4/h8,10-11H,6-7H2,1-5H3 |
Clave InChI |
AQIBDARJRJYHHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

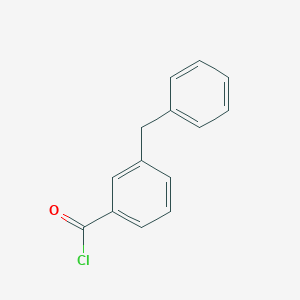

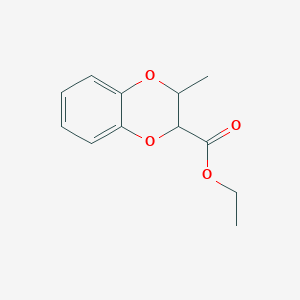
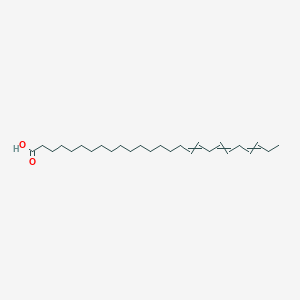
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
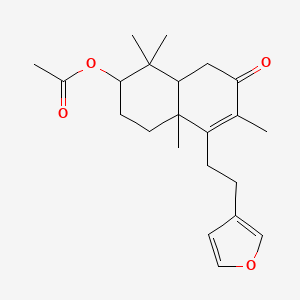

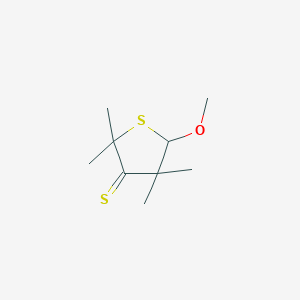

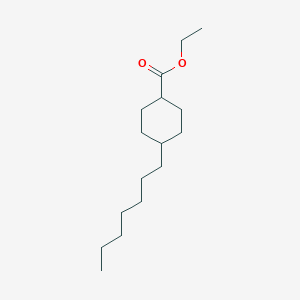
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
